2-Phenylthiophene-3-carboxylic acid 2-Phenylthiophene-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 38695-73-7
VCID: VC3829961
InChI: InChI=1S/C11H8O2S/c12-11(13)9-6-7-14-10(9)8-4-2-1-3-5-8/h1-7H,(H,12,13)
SMILES: C1=CC=C(C=C1)C2=C(C=CS2)C(=O)O
Molecular Formula: C11H8O2S
Molecular Weight: 204.25 g/mol

2-Phenylthiophene-3-carboxylic acid

CAS No.: 38695-73-7

Cat. No.: VC3829961

Molecular Formula: C11H8O2S

Molecular Weight: 204.25 g/mol

* For research use only. Not for human or veterinary use.

2-Phenylthiophene-3-carboxylic acid - 38695-73-7

Specification

CAS No. 38695-73-7
Molecular Formula C11H8O2S
Molecular Weight 204.25 g/mol
IUPAC Name 2-phenylthiophene-3-carboxylic acid
Standard InChI InChI=1S/C11H8O2S/c12-11(13)9-6-7-14-10(9)8-4-2-1-3-5-8/h1-7H,(H,12,13)
Standard InChI Key PQNWWRHSZQZRTB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(C=CS2)C(=O)O
Canonical SMILES C1=CC=C(C=C1)C2=C(C=CS2)C(=O)O

Introduction

Structural and Nomenclature Characteristics

2-Phenylthiophene-3-carboxylic acid belongs to the class of thiophene carboxylic acids, characterized by a five-membered aromatic ring containing sulfur. The IUPAC name derives from the substitution pattern: a phenyl group at position 2 and a carboxylic acid (-COOH) at position 3 of the thiophene backbone . Its planar structure enables π-π interactions with biological targets and materials, while the carboxylic acid group enhances solubility in polar solvents .

The compound’s InChI key (InChI=1/C11H8O2S/c12-11(13)9-6-7-14-10(9)8-4-2-1-3-5-8/h1-7H,(H,12,13)) confirms regiochemistry, distinguishing it from isomers like 3-phenylthiophene-2-carboxylic acid (CAS 10341-88-5), where substituents occupy positions 3 and 2, respectively .

Physicochemical Properties

Key physicochemical parameters of 2-phenylthiophene-3-carboxylic acid are summarized below:

PropertyValueSource
Molecular Weight204.245 g/mol
Density1.303 g/cm³
Boiling Point342.1°C at 760 mmHg
Flash Point160.7°C
Refractive Index1.635
Vapor Pressure2.96×1052.96 \times 10^{-5} mmHg

Comparative analysis with 3-phenylthiophene-2-carboxylic acid (CAS 10341-88-5) reveals distinct differences:

  • Boiling Point: 2-phenylthiophene-3-carboxylic acid (342.1°C ) vs. 315.5°C for the 3-phenyl isomer .

  • Flash Point: 160.7°C vs. 144.6°C , indicating higher thermal stability for the 2-phenyl derivative.

These disparities arise from substituent positioning, which affects molecular packing and intermolecular forces .

Synthesis and Industrial Production

While direct synthesis protocols for 2-phenylthiophene-3-carboxylic acid are sparsely documented, analogous thiophene derivatives provide methodological insights. The Gewald reaction—a condensation of sulfur, α-methylene carbonyl compounds, and α-cyano esters—is a plausible route . For example, 2-amino-5-phenylthiophene-3-carboxylic acid derivatives are synthesized via cyclization of ketones with cyanoacetic acid and elemental sulfur . Adapting this method, substituting amines with phenyl groups could yield the target compound.

Industrial production likely involves:

  • Large-scale condensation reactions under inert atmospheres to prevent oxidation.

  • Catalytic optimization (e.g., acetic acid or piperidine) to enhance yield .

  • Purification via recrystallization or chromatography to achieve >95% purity .

Biological Activity and Research Findings

Though limited studies directly investigate 2-phenylthiophene-3-carboxylic acid, structurally related compounds exhibit notable bioactivity:

Anti-Tubercular Activity

2-Amino-5-phenylthiophene-3-carboxylic acid derivatives demonstrate inhibitory effects against Mycobacterium tuberculosis (MIC: 1.9–7.7 μM) . Molecular docking reveals interactions with the mtFabH enzyme, a key β-ketoacyl-ACP synthase in bacterial lipid biosynthesis . The phenyl and carboxylic acid groups facilitate hydrogen bonding and hydrophobic interactions with the enzyme’s active site .

Industrial and Scientific Applications

Pharmaceutical Development

  • Drug Candidates: The compound’s scaffold serves as a template for kinase inhibitors and antimicrobial agents .

  • Prodrug Synthesis: Ester derivatives (e.g., ethyl 2-phenylthiophene-3-carboxylate) improve bioavailability by enhancing lipophilicity .

Materials Science

  • Organic Semiconductors: Thiophene derivatives exhibit tunable band gaps (2.1eV\sim 2.1 \, \text{eV}) for use in OLEDs and photovoltaic cells .

  • Coordination Polymers: The carboxylic acid group chelates metal ions (e.g., Cu²⁺, Zn²⁺), forming frameworks with catalytic properties .

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